Zingiberol
Description
Properties
CAS No. |
6754-68-3 |
|---|---|
Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
2-[(2R,4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol |
InChI |
InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13?,15-/m1/s1 |
InChI Key |
BOPIMTNSYWYZOC-ILWWEHDPSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)C1C[C@@H](CC2)C(C)(C)O |
Canonical SMILES |
CC12CCCC(=C)C1CC(CC2)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Zingiberol can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction typically requires acidic conditions and a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction of essential oil from ginger rhizomes. The essential oil is obtained through steam distillation or hydro-distillation. The oil is then subjected to fractional distillation to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Zingiberol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zingiberone, a ketone derivative.
Reduction: Reduction of this compound can yield dihydrothis compound.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Zingiberone
Reduction: Dihydrothis compound
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Zingiberol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various sesquiterpenes and other complex organic molecules.
Biology: this compound is studied for its role in plant defense mechanisms and its biosynthesis pathways.
Medicine: Research has shown that this compound possesses anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for therapeutic applications.
Industry: this compound is used in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
Zingiberol exerts its effects through various molecular mechanisms:
Anti-inflammatory: this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2).
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes.
Antimicrobial: this compound disrupts the cell membrane of microorganisms, leading to their death.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues in Ginger Essential Oil
α-Zingiberene
- Structure : A bicyclic sesquiterpene (C₁₅H₂₄) lacking the hydroxyl group present in zingiberol.
- Role : Constitutes ~25–30% of ginger essential oil and is a precursor to this compound via oxidation .
- Bioactivity : Shares similar anti-inflammatory properties but shows lower antioxidant capacity compared to this compound .
β-Bisabolene and α-Farnesene
- Structural Relationship : Both are linear sesquiterpenes (C₁₅H₂₄) with conjugated double bonds, differing from this compound’s bicyclic structure.
- Toxicological Profile: Despite structural differences, β-bisabolene and α-farnesene exhibit overlapping toxicity thresholds with this compound in subchronic oral studies (NOAEL: 50 mg/kg/day) due to shared metabolic pathways .
Functional Analogues in Ginger
Gingerols and Shogaols
- Structure: Phenolic compounds with alkyl side chains (e.g., 6-gingerol, C₁₇H₂₆O₄).
- Comparison :
Zingerone and Zingiberenol
- Zingerone : A vanilloid ketone (C₁₁H₁₄O₃) with spicy aroma; lacks the sesquiterpene backbone but shares antimicrobial properties with this compound .
- Zingiberenol: An oxidized derivative of α-zingiberene, structurally closer to this compound. In silico studies suggest zingiberenol has higher binding affinity to SARS-CoV-2 Mpro (ΔG: −8.9 kcal/mol) than this compound (ΔG: −7.2 kcal/mol) .
Key Research Findings and Data Tables
Table 1: Composition of Major Compounds in Ginger Essential Oil
Pharmacological and Clinical Insights
- Anti-Inflammatory Effects : this compound reduces TNF-α and IL-6 levels in murine models, though less potently than 6-shogaol .
- Antiviral Potential: Molecular docking studies highlight this compound’s moderate inhibition of SARS-CoV-2 Mpro, outperforming hydroxychloroquine but underperforming compared to zingiberenol .
- Clinical Application : A 2010 clinical trial demonstrated that topical this compound combined with purple burn ointment reduced chemotherapy-induced phlebitis incidence by 40% (p < 0.05) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
